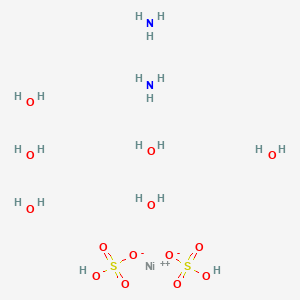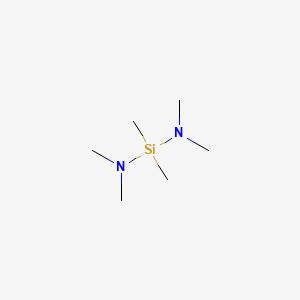
3-甲基-2-氧代丁酸乙酯
描述
Ethyl 3-methyl-2-oxobutyrate, also known as Ethyl dimethylpyruvate or Ketovaline ethyl ester, is an organic compound with the molecular formula (CH3)2CHCOCOOCH2CH3 . It has a molecular weight of 144.17 .
Synthesis Analysis
Ethyl 3-methyl-2-oxobutyrate reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-2-oxobutyrate was investigated using solution FTIR in combination with ab initio calculations .Chemical Reactions Analysis
Ethyl 3-methyl-2-oxobutyrate reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
Ethyl 3-methyl-2-oxobutyrate has a refractive index of 1.410 (lit.) . It has a boiling point of 62 °C/11 mmHg (lit.) and a density of 0.989 g/mL at 25 °C (lit.) .科学研究应用
羟基不饱和羰基化合物的合成
3-甲基-2-氧代丁酸乙酯可以在铟的存在下与多种烯丙基卤化物反应,生成羟基不饱和羰基化合物 . 该反应在有机合成中意义重大,特别是在生产具有多个官能团的复杂分子方面。
构象行为研究
3-甲基-2-氧代丁酸乙酯的构象行为已通过溶液FTIR结合从头算计算进行研究 . 这些研究有助于理解该化合物的结构特性及其与其他分子的相互作用。
氨基酸的合成
3-甲基-2-氧代丁酸乙酯已用于合成(2SR,4SR)-5(S)-(N-Boc)-氨基-6-环己基-4-羟基-2-异丙基己酸 . 该化合物是一种氨基酸,氨基酸是蛋白质的组成部分,在生物过程中起着至关重要的作用。
安全和危害
Ethyl 3-methyl-2-oxobutyrate is classified as a flammable liquid and vapor . It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .
生化分析
Biochemical Properties
Ethyl 3-methyl-2-oxobutyrate plays a significant role in biochemical reactions, particularly in the synthesis of hydroxy unsaturated carbonyl compounds. It reacts with allyl halides in the presence of indium to produce these compounds . The conformational behavior of Ethyl 3-methyl-2-oxobutyrate has been studied using solution Fourier-transform infrared spectroscopy (FTIR) combined with ab initio calculations . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules essential for biochemical processes.
Cellular Effects
Ethyl 3-methyl-2-oxobutyrate influences cellular processes by interacting with cell signaling pathways and gene expression. It has been observed to affect cellular metabolism, potentially altering the production of key metabolites. The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, Ethyl 3-methyl-2-oxobutyrate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to modify gene expression is linked to its interaction with transcription factors and other regulatory proteins . These molecular mechanisms are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-methyl-2-oxobutyrate can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Long-term studies have shown that Ethyl 3-methyl-2-oxobutyrate can have sustained effects on cellular function, with potential implications for in vitro and in vivo research . Understanding these temporal effects is essential for accurately interpreting experimental results.
Dosage Effects in Animal Models
The effects of Ethyl 3-methyl-2-oxobutyrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting metabolic activity and enhancing cellular function. At higher doses, Ethyl 3-methyl-2-oxobutyrate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
Ethyl 3-methyl-2-oxobutyrate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites . Understanding these interactions is important for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, Ethyl 3-methyl-2-oxobutyrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of Ethyl 3-methyl-2-oxobutyrate can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of Ethyl 3-methyl-2-oxobutyrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity, as it determines the specific biochemical pathways and processes it can affect . Understanding the subcellular distribution of Ethyl 3-methyl-2-oxobutyrate is essential for comprehending its role in cellular function.
属性
IUPAC Name |
ethyl 3-methyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTYYUQUWFEUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174050 | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20201-24-5 | |
| Record name | Ethyl 3-methyl-2-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20201-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020201245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)


![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)


